molecular formula C14H19N3O5 B2910244 Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate CAS No. 1439903-30-6

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate

Cat. No. B2910244
CAS RN: 1439903-30-6
M. Wt: 309.322
InChI Key: LPCMCBXAHCJWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate (DIPPD) is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of hydrazinecarboxylates, which have been shown to exhibit antitumor activity. DIPPD has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves the inhibition of ribonucleotide reductase (RR), which is an enzyme that is essential for DNA synthesis. By inhibiting RR, Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can prevent cancer cells from replicating and dividing. Additionally, Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has been found to have antioxidant and anti-inflammatory properties. Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is that it can be toxic at high concentrations, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate. One area of interest is the development of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate analogues that have improved pharmacological properties. Another area of interest is the use of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves the reaction of diisopropylamine with 1-picolinoylhydrazine-1,2-dicarboxylic acid. The resulting compound is then purified through recrystallization. The synthesis of Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate exhibits antitumor activity against a variety of cancer cell lines, including lung, breast, and liver cancer. In vivo studies have also shown that Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can inhibit tumor growth in animal models.

properties

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)-N-(pyridine-2-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-9(2)21-13(19)16-17(14(20)22-10(3)4)12(18)11-7-5-6-8-15-11/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMCBXAHCJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN(C(=O)C1=CC=CC=N1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.